molecular formula C20H22ClN3O B2397346 N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide CAS No. 2034527-08-5

N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

Cat. No. B2397346
CAS RN: 2034527-08-5
M. Wt: 355.87
InChI Key: ZQQIWSQXAOQCLI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide, also known as CRF1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs called pyrrolidine carboxamides, which have been shown to have promising effects in treating various medical conditions.

Scientific Research Applications

Antipsychotic Agent Development

Researchers have synthesized and evaluated heterocyclic analogues, including carboxamides similar to N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide, as potential antipsychotic agents. These analogues were tested for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and their ability to antagonize apomorphine-induced behaviors in mice, suggesting their potential in developing antipsychotic medications (Norman et al., 1996).

Antimicrobial Activity

Another area of application is in the synthesis of compounds for antimicrobial screening. For instance, a sequence of compounds including chloro-substitutedquinoline-3-carboxamides demonstrated moderate to excellent antimicrobial activities against various strains, highlighting the compound's potential in addressing bacterial and fungal infections (Rajput & Sharma, 2021).

Cannabinoid Receptor Interaction

The molecular interaction of cannabinoid receptor antagonists, structurally related to N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide, has been studied. This research offers insights into the compound's potential use in modulating CB1 cannabinoid receptor activity, which could have implications for treating conditions influenced by this receptor (Shim et al., 2002).

Anti-inflammatory and Analgesic Properties

Explorations into the compound's structure have led to the discovery of analogues with promising anti-inflammatory and analgesic activities. For example, the synthesis of new 2-chloro-3-hetarylquinolines has shown significant potential in this area, indicating the compound's applicability in developing treatments for pain and inflammation (Bondock & Gieman, 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c21-18-7-3-4-8-19(18)22-20(25)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIWSQXAOQCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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